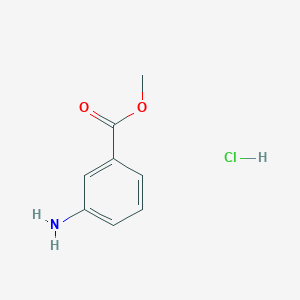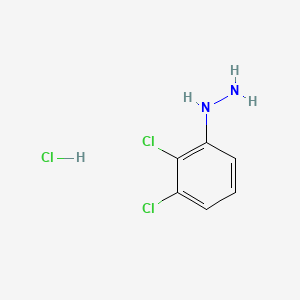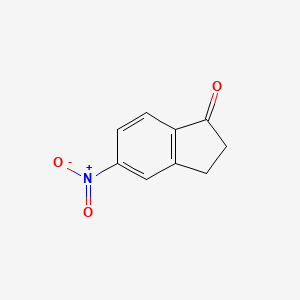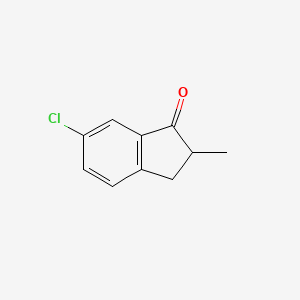
Benzoyloxypropyltrimethoxysilane
Übersicht
Beschreibung
Benzoyloxypropyltrimethoxysilane is a chemical compound with the molecular formula C13H20O5Si . It contains a total of 39 atoms, including 20 Hydrogen atoms, 13 Carbon atoms, and 5 Oxygen atoms . The molecule consists of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .
Synthesis Analysis
The synthesis of Benzoyloxypropyltrimethoxysilane involves a reaction with sodium benzoate and γ-chloropropyltrimethoxysilane in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene as a phase-transfer catalyst . The reaction is carried out in toluene at 120°C for 3 hours . The product is then separated by adding water and purified by evaporating an organic layer via distillation in vacuum . The final product is confirmed by gas chromatography analysis .
Molecular Structure Analysis
The molecular structure of Benzoyloxypropyltrimethoxysilane is characterized by a total of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .
Chemical Reactions Analysis
Benzoyloxypropyltrimethoxysilane has been used in the functionalization of halloysite nanoclay, which was then incorporated into a polymer matrix via melt extrusion . The silanization process was confirmed to have taken place with an approximate reaction yield of 5% .
Physical And Chemical Properties Analysis
Benzoyloxypropyltrimethoxysilane is a liquid substance . It appears as a clear, straw-colored liquid with a mild odor . The molecular mass of Benzoyloxypropyltrimethoxysilane is 284.38 g/mol .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Modification
Benzoyloxypropyltrimethoxysilane is used in the synthesis of polymers, where it acts as a crosslinking agent to modify the polymer chains. This modification can enhance the properties of polymers, such as increasing thermal stability, mechanical strength, and chemical resistance . The compound is particularly useful in hydrosilylation reactions, which are key to producing functional silanes and siloxanes with high yields and stereoselectivity .
Biomedical Applications
In the biomedical field, Benzoyloxypropyltrimethoxysilane contributes to the development of biomedical polymers. These polymers have applications in therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment . The compound’s ability to form biocompatible coatings on surfaces makes it valuable for creating medical devices and implants with improved performance and longevity .
Surface Functionalization
The compound is instrumental in surface functionalization techniques, where it is used to modify the surface properties of materials. This includes creating hydrophobic or hydrophilic surfaces, which can be applied in various industries, including textiles, electronics, and automotive manufacturing .
Adhesives and Sealants
Benzoyloxypropyltrimethoxysilane is a key ingredient in the formulation of adhesives and sealants. It provides enhanced adhesion properties, especially in silicone-based products, and improves the durability and environmental resistance of the adhesive or sealant .
Coatings and Paints
The compound is also used in the production of coatings and paints. It helps in improving the adhesion of the coating to the substrate and imparts additional properties such as resistance to UV light, water, and chemicals .
Composite Materials
In composite material production, Benzoyloxypropyltrimethoxysilane is used to treat fillers and reinforcements. This treatment improves the compatibility of the fillers with the polymer matrix, resulting in composites with better mechanical properties and durability .
Safety And Hazards
Benzoyloxypropyltrimethoxysilane is classified as an eye irritant (Eye Irrit. 2A, H319) according to GHS-US classification . It is recommended to wear protective gloves, protective clothing, and eye/face protection when handling this substance . In case of eye contact, it is advised to rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
3-trimethoxysilylpropyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O5Si/c1-15-19(16-2,17-3)11-7-10-18-13(14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFWOBSAALCFRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(=O)C1=CC=CC=C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504116 | |
| Record name | 3-(Trimethoxysilyl)propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyloxypropyltrimethoxysilane | |
CAS RN |
76241-02-6 | |
| Record name | 3-(Trimethoxysilyl)propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Benzoyloxypropyltrimethoxysilane interact with halloysite and polyethylene terephthalate in composite materials?
A1: Benzoyloxypropyltrimethoxysilane acts as a coupling agent, enhancing the compatibility between the inorganic halloysite nanotubes and the organic polyethylene terephthalate matrix. [] The silane molecule achieves this by forming chemical bonds with both materials. The trimethoxysilane group (Si(OCH3)3) undergoes hydrolysis to form silanol groups (Si-OH), which can then condense with hydroxyl groups on the surface of halloysite. Simultaneously, the benzoyloxypropyl group interacts with the polyethylene terephthalate chains, possibly through van der Waals forces or dipole-dipole interactions. This dual interaction strengthens the interfacial adhesion, leading to improved mechanical properties and barrier performance in the resulting composite material. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1589987.png)












